molecular formula C18H14N4 B14121855 Lenaldekar

Lenaldekar

货号: B14121855
分子量: 286.3 g/mol
InChI 键: QLMFOQYHZJSYJF-MTJSOVHGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenaldekar is a quinolinyl hydrazone derived compound known for its selective toxicity against leukemia cells. It was identified through a high-content in vivo screen using genetically engineered zebrafish. This compound specifically targets immature T cells without affecting other cell types, making it a promising candidate for targeted leukemia therapy .

准备方法

Lenaldekar is synthesized through a series of chemical reactions involving quinolinyl hydrazone derivatives. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine to form the hydrazone linkage. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .

化学反应分析

Lenaldekar undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form quinolinyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

科学研究应用

Lenaldekar has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of quinolinyl hydrazone derivatives.

    Biology: this compound is used to investigate the role of T cells in autoimmune diseases and cancer.

    Medicine: The compound has shown promise in treating T-cell acute lymphoblastic leukemia and other hematopoietic malignancies. .

    Industry: this compound is used in the development of targeted therapies for leukemia and other cancers. .

作用机制

Lenaldekar exerts its effects by inhibiting the proliferation of T cells. It causes dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway, leading to cell cycle delay in late mitosis. This inhibition results in the selective apoptosis of leukemia cells. This compound also interacts with the insulin-like growth factor-1 receptor, further contributing to its anti-proliferative effects .

相似化合物的比较

Lenaldekar is unique in its selective toxicity against leukemia cells. Similar compounds include:

属性

分子式

C18H14N4

分子量

286.3 g/mol

IUPAC 名称

N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12-

InChI 键

QLMFOQYHZJSYJF-MTJSOVHGSA-N

手性 SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4

规范 SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。